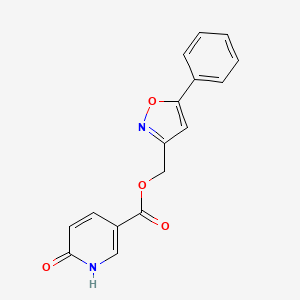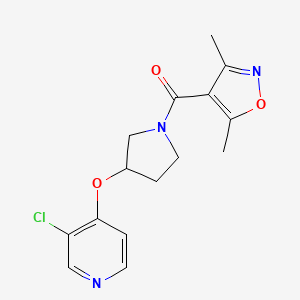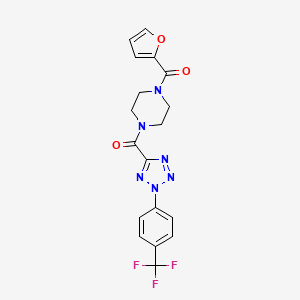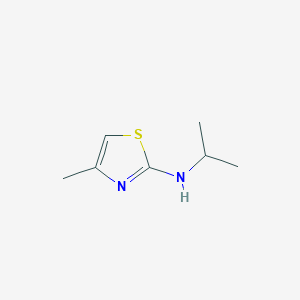
(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a catalytic multicomponent protocol has been developed to form dihydropyridine-3-carboxylates from terminal alkynes, isocyanates, and malonates . Copper acetylides attack on isocyanates to form a propargylic amide species which further reacted with malonates by the action of t-BuOLi .Molecular Structure Analysis
The molecular structure of “(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate” consists of a phenylisoxazole ring attached to a dihydropyridine ring via a methylene bridge. The dihydropyridine ring is substituted with a carboxylate group.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the available data, similar compounds such as dihydropyridines have been studied extensively. They are known to undergo a variety of reactions, including nucleophilic additions and electrophilic cyclizations .Scientific Research Applications
Cardiovascular Research
One of the primary applications of this compound is in the development of cardiovascular drugs. Research conducted by McKenna et al. (1988) on similar compounds demonstrates their potential as vasodilators, indicating the possibility of using them as antihypertensive or antianginal agents. The study highlighted the structural features necessary for cardioactivity, such as the arrangement of ester groups and the dihedral angle between the aromatic and dihydropyridine (DHP) rings, which could be relevant for designing new cardiovascular drugs with improved efficacy and reduced side effects (McKenna et al., 1988).
Synthetic Chemistry and Material Science
In synthetic chemistry, this compound's derivatives are explored for their utility in creating novel materials and chemicals. Zanakhov et al. (2022) developed a method for preparing various substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates via Mo(CO)6-mediated ring expansion. This method provides an accessible route to nicotinates with potential applications in material science, pharmaceuticals, and organic synthesis (Zanakhov et al., 2022).
Anticancer Research
The study of this compound extends into oncology, where its derivatives are investigated for anticancer properties. Alam et al. (2016) synthesized and evaluated a series of novel pyrazole derivatives for their cytotoxicity against cancerous cell lines, revealing the potential of structurally similar compounds for anticancer therapy. This research underscores the importance of structural modifications in enhancing the therapeutic efficacy of such compounds (Alam et al., 2016).
Environmental and Industrial Applications
Research on derivatives of this compound also touches upon environmental and industrial applications. Dohare et al. (2017) explored pyranpyrazole derivatives as corrosion inhibitors for mild steel, an essential aspect of industrial maintenance and sustainability. Their work demonstrates the potential of these compounds in protecting metals from corrosion, highlighting their significance beyond biomedical applications (Dohare et al., 2017).
Future Directions
The future directions for research on “(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate” and similar compounds could include further exploration of their synthesis methods, chemical reactions, and potential pharmaceutical applications. Given the diverse applications of related compounds, there is potential for significant advancements in this field .
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 6-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-15-7-6-12(9-17-15)16(20)21-10-13-8-14(22-18-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZIELWUHSKSPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5-Trimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2826392.png)

![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(methoxymethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2826396.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2826398.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2826399.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2826405.png)



![2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether](/img/structure/B2826410.png)
![2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B2826411.png)
![2-Chloro-N-[[1-(2-methylpyrazol-3-yl)cyclopropyl]methyl]acetamide](/img/structure/B2826412.png)
